Lanthanum(III) trifluoromethanesulfonate

Description

Contextual Significance in Contemporary Chemical Synthesis

In modern chemical synthesis, there is a continuous demand for catalysts that are efficient, selective, reusable, and environmentally benign. Lanthanum(III) trifluoromethanesulfonate (B1224126) meets many of these criteria, establishing its importance in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. wikipedia.orgacs.org Its ability to function as a potent Lewis acid in the presence of water sets it apart from many conventional catalysts, such as aluminum chloride (AlCl₃), which decompose in aqueous environments. wikipedia.orgchempedia.info

The significance of La(OTf)₃ is highlighted by its successful application in numerous key organic transformations. It has proven to be an effective catalyst for the direct amidation of esters with amines, a fundamental reaction in the synthesis of pharmaceuticals and peptides. organic-chemistry.orgacs.org This method is notable for its mild reaction conditions, low catalyst loading, and the generation of alcohol as the only byproduct. acs.orgorganic-chemistry.org Furthermore, La(OTf)₃ has been employed in Friedel-Crafts acylations and alkylations, Aldol (B89426) reactions between silyl (B83357) enol ethers and aldehydes, and the synthesis of complex heterocyclic structures like xanthenediones and ureas. bohrium.comorganic-chemistry.org Its broad substrate scope and tolerance for various functional groups make it a valuable tool for synthetic chemists. organic-chemistry.org

Below is a table summarizing key catalytic applications of Lanthanum(III) trifluoromethanesulfonate:

Table 1: Selected Catalytic Applications of Lanthanum(III) Trifluoromethanesulfonate| Reaction Type | Substrates | Product | Key Advantages |

|---|---|---|---|

| Direct Amidation | Esters, Amines | Amides | Mild conditions, low catalyst loading (as low as 0.050 mol%), high yields (79-99%), alcohol as sole byproduct. acs.orgorganic-chemistry.orgacs.org |

| Urea (B33335) Synthesis | N-protected Carbamates, Amines | Nonsymmetric Ureas | High yields, direct conversion, effective for various protecting groups (Cbz, Alloc, Troc). organic-chemistry.orgresearchgate.net |

| Aldol Reaction | Silyl Enol Ethers, Aldehydes | β-Hydroxy Carbonyl Compounds | Water-tolerant, allows use of aqueous formaldehyde (B43269). scientificlabs.co.ukacs.org |

| Friedel-Crafts Reaction | Aromatic Compounds, Acyl/Alkyl Halides | Aromatic Ketones/Alkyl-Aromatics | Alternative to water-sensitive catalysts like AlCl₃. wikipedia.org |

| Xanthenedione Synthesis | Dimedone, Aldehydes | Xanthenediones | Efficient, high yields, reusable catalyst, solvent-free conditions. bohrium.com |

Evolution of Lanthanide Lewis Acids in Organic Chemistry

The use of Lewis acids is a cornerstone of organic chemistry, facilitating countless transformations by activating electrophiles. For decades, traditional Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃) were the reagents of choice. chempedia.info However, their high sensitivity to water and protic solvents necessitated strictly anhydrous reaction conditions, and their tendency to form stable complexes with products often required stoichiometric amounts, leading to significant chemical waste. wikipedia.org

The landscape began to change with the introduction of lanthanide(III) triflates as water-tolerant Lewis acids. wikipedia.orgchempedia.info The discovery that lanthanide triflates, including La(OTf)₃, could not only tolerate but often thrive in aqueous environments revolutionized their application in synthesis. wikipedia.orgacs.org This stability is attributed to the unique properties of lanthanide ions, which have a high charge and a preference for hard donors like oxygen, allowing them to coordinate with water molecules to form stable aqua ions, such as [Ln(H₂O)₉]³⁺, without losing their catalytic activity. wikipedia.orgnih.gov

The Lewis acidity of lanthanide ions is a critical factor in their catalytic prowess. This acidity generally increases across the lanthanide series from Lanthanum (La) to Lutetium (Lu) due to the phenomenon known as the "lanthanide contraction," where the ionic radius decreases with increasing atomic number. nih.govnih.gov This trend allows for the fine-tuning of catalytic activity by selecting a specific lanthanide. While ytterbium (Yb), a later lanthanide, often exhibits the highest Lewis acidity, the larger, earlier lanthanides like Lanthanum are also highly effective and are often preferred in biological systems and certain synthetic applications. nih.govnih.govacs.org

The evolution from moisture-sensitive, waste-generating catalysts to recoverable, water-tolerant lanthanide triflates represents a significant step towards greener and more efficient chemical processes. wikipedia.orgresearchgate.net The synthesis of these catalysts is straightforward, typically involving the reaction of the corresponding lanthanide oxide with aqueous triflic acid. wikipedia.org Their recyclability and ability to promote reactions in water or with reduced organic solvent usage have cemented their role as indispensable tools in modern organic chemistry. wikipedia.orgkuleuven.be

Below is a table comparing Lanthanide Triflates with traditional Lewis Acids:

Table 2: Comparison of Lanthanide Triflates and Traditional Lewis Acids| Feature | Lanthanide Triflates (e.g., La(OTf)₃) | Traditional Lewis Acids (e.g., AlCl₃, BF₃) |

|---|---|---|

| Water Tolerance | Stable and active in water and protic solvents. wikipedia.orgchempedia.info | Decompose violently in the presence of water. wikipedia.org |

| Catalyst Loading | Often effective in catalytic amounts. organic-chemistry.org | Frequently required in stoichiometric amounts. wikipedia.org |

| Reusability | Can be recovered and reused. wikipedia.orgkuleuven.be | Typically consumed during the reaction or workup. wikipedia.org |

| Environmental Impact | Enables reactions in aqueous media, reducing organic solvent waste. wikipedia.orgresearchgate.net | Generates significant acidic and metallic waste streams. wikipedia.org |

| Substrate Compatibility | Tolerates a wide range of functional groups. organic-chemistry.org | Can react with or be deactivated by basic functional groups. core.ac.uk |

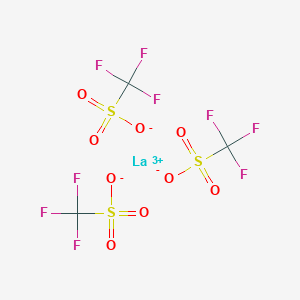

Structure

3D Structure of Parent

Properties

CAS No. |

52093-26-2 |

|---|---|

Molecular Formula |

CHF3LaO3S |

Molecular Weight |

288.98 g/mol |

IUPAC Name |

lanthanum;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.La/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI Key |

NAPHXISIYHAKAH-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[La+3] |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O.[La] |

Pictograms |

Corrosive; Irritant |

Synonyms |

1,1,1-Trifluoromethanesulfonic Acid Lanthanum(3+) Salt; Trifluoromethanesulfonic Acid Lanthanum(3+) Salt; Lanthanum Triflate; Lanthanum Trifluoromethanesulfonate; Lanthanum Tris(trifluoromethanesulfonate); Lanthanum(3+) Triflate; Lanthanum(3+) Triflu |

Origin of Product |

United States |

Catalytic Activity and Comprehensive Reaction Scope

Fundamental Lewis Acidic Principles

The catalytic power of Lanthanum(III) trifluoromethanesulfonate (B1224126) is rooted in its function as a hard Lewis acid. wikipedia.org The lanthanum cation (La³⁺) possesses a high charge density and available f-orbitals, enabling it to effectively accept electron pairs from Lewis basic sites on organic substrates. This interaction activates the substrates for subsequent chemical reactions.

The primary mechanism of La(OTf)₃ catalysis involves the coordination of the lanthanum ion to an electron-rich atom, typically an oxygen or nitrogen atom, within the substrate molecule. For instance, in reactions involving carbonyl compounds, the La³⁺ ion coordinates to the carbonyl oxygen. This coordination withdraws electron density from the carbonyl group, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. This activation makes the carbonyl group significantly more susceptible to nucleophilic attack, thereby lowering the activation energy of the reaction and accelerating its rate. This principle of activating substrates through coordination is the foundation of its broad utility in organic synthesis. organic-chemistry.org

A defining and highly advantageous feature of Lanthanum(III) trifluoromethanesulfonate is its stability and catalytic activity in water and other protic solvents. wikipedia.org Unlike many traditional Lewis acids, such as aluminum chloride (AlCl₃), which readily hydrolyze and are deactivated by water, lanthanide triflates are water-tolerant. wikipedia.org In aqueous solutions, the catalyst exists as a hydrated complex, often [La(H₂O)₉]³⁺, which remains catalytically active. wikipedia.org

This remarkable stability permits a range of organic reactions to be conducted in aqueous media, reducing the reliance on volatile and often toxic organic solvents. wikipedia.orgresearchgate.net The ability to perform reactions like aldol (B89426) and Michael additions in water not only simplifies reaction conditions and work-up procedures but also aligns with the principles of green chemistry. wikipedia.org Research has demonstrated that La(OTf)₃ effectively catalyzes asymmetric aldol reactions in aqueous environments, a significant achievement in stereoselective synthesis. nih.gov

Carbon-Carbon Bond Formation Methodologies

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. Lanthanum(III) trifluoromethanesulfonate has proven to be an exceptional catalyst for several key C-C bond-forming reactions.

Lanthanum(III) trifluoromethanesulfonate is a highly effective catalyst for aldol reactions, which involve the condensation of an enolate (or enolate equivalent) with a carbonyl compound to form a β-hydroxy carbonyl unit. The catalyst's role is to activate the aldehyde or ketone component, facilitating the nucleophilic addition of the enolate. Its water tolerance is a major asset, allowing these reactions to be carried out using water-soluble aldehydes like acetaldehyde (B116499) and acrolein directly in aqueous solutions. researchgate.net

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Key Feature | Product |

| Aldol Reaction | Silyl (B83357) Enol Ether | Aldehyde | La(OTf)₃ | Water-tolerant catalysis | β-Hydroxy Carbonyl Compound |

| Michael Addition | Silyl Enolate | α,β-Unsaturated Ketone | La(OTf)₃ | Recoverable catalyst | Adduct |

This table summarizes the role of Lanthanum(III) trifluoromethanesulfonate in key condensation reactions, highlighting its versatility in aqueous media and potential for catalyst recycling. Data sourced from researchgate.net.

The Mukaiyama aldol reaction is a specific and widely used variant of the aldol reaction that employs a silyl enol ether as a stable enolate equivalent. organic-chemistry.orgyoutube.com In this pathway, Lanthanum(III) trifluoromethanesulfonate acts as the crucial Lewis acid catalyst to activate the carbonyl compound, typically an aldehyde. researchgate.net

The mechanism proceeds as follows:

Activation: The La³⁺ ion coordinates to the oxygen of the aldehyde, enhancing its electrophilicity. youtube.com

C-C Bond Formation: The silyl enol ether attacks the activated carbonyl carbon, forming the new carbon-carbon bond. youtube.com

Product Formation: A subsequent work-up step cleaves the silyl group from the oxygen, yielding the final β-hydroxy carbonyl product. youtube.com

La(OTf)₃ has been shown to be particularly effective for this transformation, promoting the smooth reaction between silyl enol ethers and aldehydes, even in aqueous systems. researchgate.netacs.org

Formaldehyde (B43269) is a fundamental C1 building block in organic synthesis, but its use can be complicated by its physical state (a gas) and its tendency to exist as an aqueous solution (formalin) or a solid polymer (paraformaldehyde). Lanthanide triflates, including La(OTf)₃, have been identified as excellent catalysts for activating commercial formaldehyde solutions for synthetic use. researchgate.net In the presence of a catalytic amount of La(OTf)₃, aqueous formaldehyde is activated, allowing it to react smoothly with nucleophiles. A prime example is the hydroxymethylation of silyl enol ethers, which proceeds in high yields to generate the corresponding hydroxymethylated adducts. researchgate.net This capability circumvents the need for anhydrous formaldehyde sources and expands the utility of this essential reagent in aqueous media. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| Silyl Enol Ether | Aqueous Formaldehyde | La(OTf)₃ | Aqueous Media | Hydroxymethylated Adduct |

This table illustrates the specific application of Lanthanum(III) trifluoromethanesulfonate in activating aqueous formaldehyde for C-C bond formation. Data sourced from researchgate.netresearchgate.net.

2 Electrophilic Aromatic Substitution: Friedel-Crafts Applicationswikipedia.orgrsc.orgacs.org

Lanthanum(III) trifluoromethanesulfonate, often abbreviated as La(OTf)₃, has emerged as a highly effective and reusable Lewis acid catalyst for Friedel-Crafts reactions. rsc.orgwikipedia.org Unlike traditional catalysts like aluminum chloride (AlCl₃), which are required in stoichiometric amounts and are sensitive to moisture, La(OTf)₃ can be used in catalytic quantities and is stable in the presence of water, making it a more environmentally benign alternative. wikipedia.orgresearchgate.net

1 Acylative Strategieswikipedia.orgrsc.org

The Friedel-Crafts acylation is a fundamental method for the synthesis of aromatic ketones. nih.gov Lanthanum(III) trifluoromethanesulfonate has proven to be an efficient catalyst for the acylation of electron-rich aromatic compounds. researchgate.netoup.com

In the presence of a catalytic amount of La(OTf)₃, the acylation of aromatic compounds with electron-donating groups, such as anisole (B1667542), thioanisole, and mesitylene, proceeds smoothly with acid anhydrides to yield the corresponding aromatic ketones in high yields. oup.com The catalyst can be easily recovered from the reaction mixture and reused without a significant loss of activity. rsc.org For less reactive aromatic substrates like toluene, the catalytic activity of La(OTf)₃ can be dramatically enhanced by the addition of lithium perchlorate (B79767) (LiClO₄). oup.com This combination allows for the successful acylation of even moderately deactivated aromatic rings.

Kinetic studies on the acylation of anisole with acetic anhydride (B1165640) catalyzed by lanthanide triflates, including La(OTf)₃, have provided insights into the reaction mechanism. The reaction rate is found to be first order with respect to the concentrations of the lanthanide catalyst, acetic anhydride, and anisole. acs.org The proposed catalytic cycle involves the initial interaction of La(OTf)₃ with the acylating agent to form a more potent electrophilic species. nih.gov

Table 1: La(OTf)₃ Catalyzed Friedel-Crafts Acylation of Various Arenes

| Aromatic Substrate | Acylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Anisole | Acetic Anhydride | 4-Methoxyacetophenone | 95 | oup.com |

| Mesitylene | Acetic Anhydride | 2,4,6-Trimethylacetophenone | 91 | oup.com |

| Toluene | Acetic Anhydride | 4-Methylacetophenone | 47 (with LiClO₄) |

2 Alkylative Transformationswikipedia.orgrsc.org

Lanthanum(III) trifluoromethanesulfonate also catalyzes the Friedel-Crafts alkylation of aromatic compounds. oup.com This reaction is a versatile method for the formation of new carbon-carbon bonds by introducing alkyl groups onto an aromatic ring. ijpcbs.com La(OTf)₃ has been successfully employed in the benzylation of aromatics using benzyl (B1604629) alcohol as the alkylating agent. researchgate.netresearchgate.net

The use of La(OTf)₃ supported on mesoporous silica (B1680970), such as MCM-41, has been shown to enhance the catalytic activity in the benzylation of various aromatics, including toluene, p-xylene, and mesitylene. researchgate.net The supported catalyst can be reused multiple times without a significant loss of activity. researchgate.net An interesting aspect of this catalytic system is its tolerance to water, which is generated during the reaction when using benzyl alcohol as the alkylating agent. researchgate.net

The reaction proceeds through the activation of the alkylating agent by the Lewis acidic La(OTf)₃, generating a carbocationic species that then undergoes electrophilic attack on the aromatic ring. mt.com The rate of reaction is influenced by the electronic nature of both the aromatic substrate and the alkylating agent, with electron-donating groups on the aromatic ring accelerating the reaction. researchgate.net

Table 2: La(OTf)₃ Catalyzed Friedel-Crafts Alkylation of Aromatics with Benzyl Alcohol

| Aromatic Substrate | Alkylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Toluene | Benzyl Alcohol | Benzyltoluene | High | researchgate.netresearchgate.net |

| p-Xylene | Benzyl Alcohol | Benzyl-p-xylene | High | researchgate.netresearchgate.net |

| Mesitylene | Benzyl Alcohol | Benzylmesitylene | High | researchgate.netresearchgate.net |

3 Conjugate Addition Reactions: Michael Additionswikipedia.org

Lanthanum(III) trifluoromethanesulfonate is an effective catalyst for Michael additions, a type of conjugate addition reaction that is fundamental in organic synthesis for the formation of carbon-carbon bonds. wikipedia.org These reactions involve the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.org

The catalytic role of La(OTf)₃ in these reactions is to activate the Michael acceptor by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the nucleophilic attack. This approach has been successfully applied to a variety of Michael donors and acceptors. The use of water as a solvent is often possible, highlighting the water-tolerant nature of this Lewis acid catalyst. lu.se

For instance, La(OTf)₃, in combination with amino acids as ligands, has been explored for catalyzing Michael reactions in aqueous media. lu.se This demonstrates the potential for developing environmentally friendly synthetic methodologies.

4 Cycloaddition Reactions: Diels-Alder Chemistrywikipedia.org

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring through a [4+2] cycloaddition between a conjugated diene and a dienophile. lu.se Lanthanide triflates, including La(OTf)₃, have been shown to catalyze Diels-Alder reactions. wikipedia.orgyoutube.com

The catalytic effect of La(OTf)₃ arises from its ability to coordinate to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. princeton.edu This has been particularly useful in reactions involving α,β-unsaturated carbonyl compounds as dienophiles. The use of La(OTf)₃ can lead to increased reaction rates and, in some cases, improved stereoselectivity. lu.se Furthermore, La(OTf)₃ has been utilized in [3+2] cycloaddition reactions for the synthesis of various heterocyclic compounds like benzo[d]oxazoles and benzofurans, demonstrating its versatility in facilitating different types of cycloadditions. acs.org

5 Allylation of Carbonyl and Imine Derivativesresearchgate.net

Lanthanum(III) trifluoromethanesulfonate has been identified as a catalyst in the allylation of carbonyl compounds and their nitrogen analogs, imines. researchgate.netnih.gov This reaction is a crucial method for the stereoselective synthesis of homoallylic alcohols and amines, which are valuable building blocks in organic synthesis.

In these transformations, La(OTf)₃ acts as a Lewis acid to activate the electrophilic carbonyl or imine group towards nucleophilic attack by an allylating agent, such as an allyl-silane or -stannane. nih.govthieme-connect.de The reaction screening of nucleophilic additions to N-diphenylphosphinylimines has shown that La(OTf)₃, in conjunction with an activator like trifluoroacetic anhydride, can facilitate these additions. nih.gov This has led to the development of tandem processes, including aza-Prins/intramolecular Friedel-Crafts annulations. nih.gov

6 Baylis-Hillman Reaction Facilitationwikipedia.org

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a nucleophilic tertiary amine or phosphine (B1218219). nrochemistry.com While the reaction is highly atom-economical, it often suffers from slow reaction rates. nih.gov

It has been demonstrated that Lewis acids, including Lanthanum(III) trifluoromethanesulfonate, can significantly accelerate the Baylis-Hillman reaction. nih.gov The addition of a catalytic amount (e.g., 5 mol%) of La(OTf)₃ to the reaction between an aldehyde and an acrylate, in the presence of a stoichiometric amount of a tertiary amine like DABCO, leads to a notable rate enhancement. nih.gov The proposed role of the lanthanide triflate is to activate the aldehyde by coordinating to the carbonyl oxygen, making it more susceptible to nucleophilic attack by the zwitterionic enolate intermediate formed from the activated alkene and the amine catalyst. wikipedia.orgnih.gov

Further studies have shown that the addition of co-ligands, such as triethanolamine, can further enhance the reaction rate. nih.gov While simple La(OTf)₃ has been shown to accelerate the reaction, for asymmetric versions of the aza-Baylis-Hillman reaction, more complex bifunctional lanthanum complexes are often employed to achieve high enantioselectivity. organic-chemistry.org

Table 3: Effect of La(OTf)₃ on the Baylis-Hillman Reaction

| Aldehyde | Activated Alkene | Catalyst System | Rate Acceleration (k_rel) | Reference |

|---|---|---|---|---|

| Benzaldehyde | tert-Butyl acrylate | DABCO + La(OTf)₃ (5 mol%) | ~4.7 | nih.gov |

| Benzaldehyde | tert-Butyl acrylate | DABCO + Sm(OTf)₃ (5 mol%) | ~4.9 | nih.gov |

Compound Name Table

| Compound Name |

|---|

| 1,1'-biphenylmethane, 4-methyl- |

| 2,4,6-Trimethylacetophenone |

| 4-Methoxyacetophenone |

| 4-Methoxypropiophenone |

| 4-Methylacetophenone |

| Acetic anhydride |

| Aluminum chloride |

| Anisole |

| Benzaldehyde |

| Benzene |

| Benzyl alcohol |

| Benzyl-p-xylene |

| Benzylmesitylene |

| Benzyltoluene |

| DABCO (1,4-Diazabicyclo[2.2.2]octane) |

| Lanthanum(III) trifluoromethanesulfonate |

| Lithium perchlorate |

| Mesitylene |

| p-Xylene |

| Propionic anhydride |

| tert-Butyl acrylate |

| Thioanisole |

| Toluene |

| Triethanolamine |

Multicomponent Reactions: Xanthenedione Synthesis

The synthesis of xanthenedione derivatives has garnered considerable attention due to their diverse biological and industrial applications. nsf.gov Lanthanum(III) trifluoromethanesulfonate has proven to be an efficient and reusable catalyst for the one-pot, three-component synthesis of these valuable compounds from the condensation of dimedone with various aldehydes. nsf.govacs.orgorganic-chemistry.org This method offers several advantages, including high yields, short reaction times, and solvent-free conditions, which align with the principles of green chemistry. nsf.govacs.org

The reaction mechanism is believed to involve the activation of the aldehyde's carbonyl group by the Lewis acidic Lanthanum(III) trifluoromethanesulfonate, which facilitates the initial nucleophilic attack by dimedone. organic-chemistry.org The catalyst's effectiveness has been compared to other catalysts, highlighting its capable performance. acs.org Furthermore, the catalyst can be recovered and reused multiple times without a significant loss of activity, making the process more economical and sustainable. acs.org

Table 1: Lanthanum(III) Trifluoromethanesulfonate Catalyzed Synthesis of Xanthenediones

| Aldehyde | Product | Catalyst Amount (mol%) | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | 9-Phenyl-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | 0.3 | 60 | 10 | 98 | acs.org |

| 4-Chlorobenzaldehyde | 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | 0.3 | 60 | 15 | 95 | acs.org |

| 4-Nitrobenzaldehyde | 9-(4-Nitrophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | 0.3 | 60 | 20 | 92 | acs.org |

| 4-Methylbenzaldehyde | 9-(p-Tolyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | 0.3 | 60 | 12 | 96 | acs.org |

| 4-Methoxybenzaldehyde | 9-(4-Methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | 0.3 | 60 | 18 | 94 | acs.org |

Carbon-Heteroatom Bond Formation Strategies

The formation of carbon-heteroatom bonds is a cornerstone of organic synthesis, essential for the construction of pharmaceuticals, agrochemicals, and functional materials. Lanthanum(III) trifluoromethanesulfonate has demonstrated significant utility in promoting such bond formations, particularly in the synthesis of amides and nitrogen-containing heterocycles.

Amidation Reactions of Carboxylic Acid Derivatives

Amide bonds are fundamental linkages in peptides, proteins, and a vast array of synthetic molecules. Traditional methods for amide synthesis often require harsh conditions or the use of stoichiometric activating agents. Lanthanum(III) trifluoromethanesulfonate provides a milder and more efficient catalytic alternative.

Lanthanum(III) trifluoromethanesulfonate serves as a highly effective single-component catalyst for the direct amidation of esters with amines. msu.edunih.govorganic-chemistry.orgrsc.org This transformation proceeds under mild conditions, with catalyst loadings as low as 0.050 mol%, and produces the desired amides in good to excellent yields, with alcohol as the only byproduct. msu.edursc.org The reaction tolerates a broad range of functional groups and can be performed at temperatures ranging from room temperature to 70°C, with reaction times between 1 and 48 hours. msu.edursc.org A key advantage of this method is the high chemoselectivity, allowing for the selective amidation of esters in the presence of other reactive functional groups. msu.edursc.org

Table 2: Lanthanum(III) Trifluoromethanesulfonate Catalyzed Direct Amidation of Esters

| Ester | Amine | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl 3-phenylpropionate | Benzylamine (B48309) | 5 | 50 | 24 | 98 | rsc.org |

| Methyl benzoate (B1203000) | Aniline | 5 | 70 | 24 | 85 | msu.edu |

| Ethyl acetate | Benzylamine | 1 | 50 | 12 | 92 | msu.edu |

| Methyl 4-methoxybenzoate | Piperidine | 0.1 | 70 | 48 | 99 | msu.edursc.org |

| Ethyl nicotinate | Morpholine | 5 | 70 | 24 | 88 | msu.edu |

Urea (B33335) derivatives are prevalent structural motifs in many pharmaceuticals and biologically active compounds. Lanthanum(III) trifluoromethanesulfonate catalyzes the direct synthesis of unsymmetrical ureas from N-protected amines, such as those with benzyloxycarbonyl (Cbz), allyloxycarbonyl (Alloc), and 2,2,2-trichloroethoxycarbonyl (Troc) protecting groups. acs.orgresearchgate.net This method provides a practical and high-yielding route to ureas, avoiding the use of hazardous reagents like phosgene. acs.org The reaction is typically carried out in a solvent such as trifluorotoluene at around 70°C. acs.org A screening of various metal triflates revealed that Lanthanum(III) trifluoromethanesulfonate is among the most effective catalysts for this transformation, achieving high yields. acs.org The protocol is applicable to a wide variety of aromatic and aliphatic amines. acs.orgresearchgate.net

Table 3: Synthesis of Urea Scaffolds using Lanthanum(III) Trifluoromethanesulfonate

| Protected Amine | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-Cbz-aniline | Butylamine | La(OTf)₃ | PhCF₃ | 70 | 12 | 96 | acs.orgresearchgate.net |

| N-Alloc-benzylamine | Aniline | La(OTf)₃ | PhCF₃ | 70 | 12 | 91 | acs.org |

| N-Troc-4-chloroaniline | Cyclohexylamine | La(OTf)₃ | PhCF₃ | 70 | 12 | 88 | acs.org |

| N-Cbz-piperidine | Benzylamine | La(OTf)₃ | PhCF₃ | 70 | 12 | 93 | acs.org |

| N-Alloc-aniline | Morpholine | La(OTf)₃ | PhCF₃ | 70 | 12 | 90 | acs.org |

C-N Bond-Forming Catalytic Processes

The construction of carbon-nitrogen bonds is pivotal for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are central to medicinal chemistry and materials science.

Lanthanide triflates, including the lanthanum variant, are recognized for their ability to catalyze the synthesis of pyridine (B92270) derivatives. researchgate.net One of the key strategies involves the aza-Diels-Alder reaction, where the Lewis acid catalyst activates the dienophile or the diene, facilitating the cycloaddition. researchgate.net While specific examples detailing the use of Lanthanum(III) trifluoromethanesulfonate in pyridine synthesis are not extensively documented in dedicated studies, the general catalytic activity of lanthanide triflates in such transformations is well-established. For instance, the related Ytterbium(III) triflate has been used in three-component reactions to synthesize C₃-alkylated imidazo[1,2-a]pyridines, showcasing the potential of this class of catalysts.

In the realm of aziridine (B145994) synthesis, Lewis acids are known to catalyze the reaction between imines and diazo compounds. While direct reports on Lanthanum(III) trifluoromethanesulfonate for this specific transformation are scarce, other lanthanide triflates like Ytterbium(III) triflate have been shown to be effective. The proposed mechanism involves the coordination of the Lewis acid to the imine, which activates it towards nucleophilic attack by the diazo compound. Given the similar reactivity profiles of lanthanide triflates, it is plausible that Lanthanum(III) trifluoromethanesulfonate could also serve as a competent catalyst in the synthesis of aziridines from imines and ethyl diazoacetate, likely promoting the formation of cis-aziridines with high selectivity.

Aza Diels-Alder Reaction Pathways

Lanthanum(III) trifluoromethanesulfonate has demonstrated notable catalytic activity in promoting Aza Diels-Alder reactions, a powerful class of cycloaddition reactions for the synthesis of nitrogen-containing heterocyclic compounds. While detailed mechanistic pathways specific to Lanthanum(III) trifluoromethanesulfonate are a subject of ongoing research, the catalyst is understood to function by activating the dienophile. The Lewis acidic nature of the lanthanum ion coordinates to the carbonyl or imine group of the dienophile, thereby lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy. This activation facilitates the [4+2] cycloaddition with the diene, leading to the formation of the desired heterocyclic product. The reaction often proceeds under mild conditions and can even be carried out in aqueous media, highlighting the water-tolerant nature of the catalyst.

Carbamate Synthesis from Amines

Lanthanum(III) trifluoromethanesulfonate has proven to be an efficient catalyst for the synthesis of nonsymmetric ureas through the reaction of N-protected amines with various amines. researchgate.netorganic-chemistry.org This method provides a direct route to these valuable compounds, which are significant in medicinal chemistry and materials science.

The reaction typically involves the treatment of N-benzyloxycarbonyl (Cbz), N-allyloxycarbonyl (Alloc), or N-2,2,2-trichloroethoxycarbonyl (Troc) protected amines with a variety of primary or secondary, aromatic or aliphatic amines in the presence of a catalytic amount of Lanthanum(III) trifluoromethanesulfonate. researchgate.netorganic-chemistry.org The process is generally carried out in a suitable solvent, such as trifluorotoluene, at elevated temperatures.

A screening of various metal triflates has shown that Lanthanum(III) trifluoromethanesulfonate is often the most effective catalyst, leading to high yields of the desired urea products. organic-chemistry.org The scalability of this method has also been demonstrated, making it a practical approach for larger-scale synthesis. organic-chemistry.org

| Protected Amine | Amine | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-Cbz-aniline | Benzylamine | La(OTf)₃ | Trifluorotoluene | 70 | 96 | organic-chemistry.org |

| N-Alloc-benzylamine | Piperidine | La(OTf)₃ | Trifluorotoluene | 70 | 92 | organic-chemistry.org |

| N-Troc-butylamine | Aniline | La(OTf)₃ | Trifluorotoluene | 70 | 88 | organic-chemistry.org |

Synthesis of Arylimidazole Derivatives

The synthesis of 2-substituted benzimidazoles, a class of arylimidazole derivatives, can be effectively catalyzed by lanthanide salts. While specific studies focusing solely on Lanthanum(III) trifluoromethanesulfonate are not extensively detailed in the provided search results, related lanthanide catalysts like Lanthanum(III) chloride (LaCl₃) have been shown to be highly efficient. nih.gov These reactions typically involve the one-pot condensation of o-phenylenediamine (B120857) with a variety of aldehydes under mild conditions. nih.gov

The catalytic amount of the lanthanum salt is sufficient to drive the reaction to completion, often at room temperature in a solvent like acetonitrile (B52724). nih.gov The use of lanthanide catalysts offers advantages such as high yields, mild reaction conditions, and the ability to tolerate a wide range of functional groups on the aldehyde. For instance, Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) has been shown to selectively produce double-condensation products with electron-rich aldehydes.

Acylation of Hydroxyl Functional Groups

Lanthanum(III) trifluoromethanesulfonate is an effective catalyst for the acylation of hydroxyl functional groups in alcohols and phenols. nih.gov This transformation is a common and important method for the protection of hydroxyl groups in organic synthesis. The use of a catalytic amount of Lanthanum(III) trifluoromethanesulfonate allows for the efficient acylation of a wide range of alcohols and phenols with acid anhydrides under mild, often solvent-free conditions. nih.govresearchgate.net

The reaction proceeds rapidly and with high yields, even for deactivated substrates like aromatic and benzylic alcohols. researchgate.net A key advantage of this catalytic system is that it does not typically cause racemization or epimerization at stereogenic centers present in the substrate. researchgate.net Other lanthanide triflates, such as Scandium(III) triflate and Bismuth(III) triflate, have also been shown to be highly effective catalysts for this transformation. acs.org

| Substrate | Acylating Agent | Catalyst | Conditions | Yield (%) | Reference |

| 1-Phenylethanol | Acetic Anhydride | Al(OTf)₃ | Solvent-free, rt, 25-30 s | >95 | researchgate.net |

| Phenol | Acetic Anhydride | Al(OTf)₃ | Solvent-free, rt, 25-30 s | >95 | researchgate.net |

| Menthol | Acetic Anhydride | ZSM-5-SO₃H | Solvent-free, 80°C | 95 | nih.gov |

Secondary Benzylation Reactions

Lanthanum(III) trifluoromethanesulfonate catalyzes the secondary benzylation of various nucleophiles, including aromatic compounds, using secondary benzyl alcohols as the alkylating agents. nih.gov This reaction provides a direct method for the introduction of a secondary benzyl group onto carbon, nitrogen, and oxygen atoms.

The catalytic activity of a series of metal triflates has been investigated, with the order of activity being La(OTf)₃ < Yb(OTf)₃ < TfOH < Sc(OTf)₃ < Hf(OTf)₄. nih.gov Although Lanthanum(III) trifluoromethanesulfonate is less active than other metal triflates in this specific transformation, it is still an effective catalyst. The reactions are typically carried out in a solvent such as nitromethane (B149229) and can tolerate the presence of water. A notable feature of this catalytic system is its compatibility with acid-sensitive functional groups on both the benzyl alcohol and the nucleophile. nih.gov

Mechanistic studies suggest that the reaction proceeds through the formation of a bis(1-phenylethyl) ether intermediate in an equilibrium with the starting secondary benzyl alcohol. nih.gov The subsequent addition of a nucleophile to this equilibrium mixture leads to the formation of the alkylated product in high yield. nih.gov

Asymmetric Catalysis and Enantioselectivity

The development of asymmetric catalytic systems is a major goal in modern organic synthesis, enabling the production of chiral molecules with high enantiomeric purity. While the use of chiral lanthanide complexes in asymmetric catalysis is an active area of research, specific examples detailing the use of Lanthanum(III) trifluoromethanesulfonate in combination with chiral ligands to achieve high enantioselectivity are not extensively covered in the provided search results.

However, the potential for Lanthanum(III) trifluoromethanesulfonate to be used in asymmetric catalysis is evident from studies on related lanthanide triflates. For instance, chiral complexes of other lanthanides have been successfully employed in enantioselective reactions. The general strategy involves the in-situ formation of a chiral catalyst by combining the lanthanide triflate with a chiral ligand. This chiral complex then coordinates with the substrate in a way that directs the incoming reagent to attack from a specific face, leading to the preferential formation of one enantiomer. Further research is required to explore and document the full potential of chiral Lanthanum(III) trifluoromethanesulfonate complexes in a broader range of asymmetric transformations and to establish a comprehensive set of data on their enantioselectivity.

Optimization of Catalytic Efficiency and Product Selectivity

The optimization of reaction conditions is paramount to maximizing the catalytic efficiency of Lanthanum(III) trifluoromethanesulfonate and achieving high product selectivity. Research has demonstrated that factors such as catalyst loading, solvent, and temperature play a crucial role in the outcome of the reactions.

In the direct amidation of esters with amines, a reaction of significant importance in the synthesis of pharmaceuticals and peptides, Lanthanum(III) trifluoromethanesulfonate has proven to be highly effective. organic-chemistry.orgnih.govdtu.dk Optimization studies have shown that even minimal catalyst loading, as low as 0.050 mol%, can efficiently drive the reaction to completion, yielding amides in the range of 79-99%. organic-chemistry.orgdtu.dk The reactions are typically conducted at temperatures ranging from room temperature to 70°C. organic-chemistry.orgdtu.dk A key advantage of this catalytic system is the production of alcohol as the sole byproduct, simplifying purification processes. organic-chemistry.org

A systematic study on the direct amidation of ethyl benzoate with benzylamine revealed that among various rare-earth metal trifluoromethanesulfonates, Lanthanum(III) trifluoromethanesulfonate exhibited the highest reactivity, affording the corresponding amide in 98% isolated yield after 24 hours at 50°C with a 5.0 mol% catalyst loading.

For the synthesis of nonsymmetric ureas, another critical transformation in medicinal chemistry, Lanthanum(III) trifluoromethanesulfonate has been identified as a superior catalyst. nih.gov Screening of various metal triflates confirmed that La(OTf)3 was the most effective, achieving yields of up to 96%. nih.gov Optimal conditions were identified as using trifluorotoluene as the solvent at 70°C for 12 hours. nih.gov The scalability of this method was successfully demonstrated through a gram-scale reaction, which yielded 90% of the desired urea. nih.gov

Substrate Scope and Reaction Universality

Lanthanum(III) trifluoromethanesulfonate exhibits a broad substrate scope, demonstrating its versatility across a range of reactants and its ability to tolerate various functional groups. This universality makes it a valuable tool in the synthesis of complex molecules.

In direct amidation reactions, the catalyst is effective for a wide array of esters and amines. organic-chemistry.orgdtu.dk It can facilitate the coupling of both activated and unactivated esters with primary and secondary amines. organic-chemistry.org Notably, the catalyst shows remarkable tolerance to different functional groups, enabling the selective amidation of esters without significant racemization, even in the case of sensitive substrates like N-acetyl-α-amino acid esters. organic-chemistry.org This catalyst system can even override the inherent reactivity of substrates, allowing for selective amidation in complex mixtures. organic-chemistry.org

The synthesis of nonsymmetric ureas from N-benzyloxycarbonyl-, N-allyloxycarbonyl-, and N-trichloroethoxycarbonyl-protected amines also benefits from the broad substrate scope of Lanthanum(III) trifluoromethanesulfonate. nih.govua.es The protocol has been successfully applied to a diverse range of protected aromatic and aliphatic carbamates reacting with various primary and secondary amines. nih.gov

Furthermore, Lanthanum(III) trifluoromethanesulfonate has been employed as an efficient catalyst for the three-component condensation reaction of dimedone and various aldehydes to synthesize xanthenediones. This method is notable for its high yields and the fact that the electronic nature of the substituents on the aldehyde (both electron-donating and electron-withdrawing groups) does not significantly impact the reaction efficiency.

Mechanistic Investigations and Advanced Elucidation of Catalytic Processes

Detailed Exploration of Lewis Acidity Mechanism

Lanthanum(III) trifluoromethanesulfonate (B1224126) functions as a potent Lewis acid catalyst, a substance that can accept an electron pair. This capability is central to its role in accelerating a variety of chemical reactions. Its effectiveness stems from the lanthanum ion's ability to coordinate with electron-rich atoms, thereby activating substrates for subsequent chemical reactions.

The primary step in catalysis by lanthanum triflate involves the coordination of the La(III) ion with a substrate molecule. Lanthanide ions, including lanthanum, exhibit a strong affinity for oxygen and nitrogen donor atoms. mdpi.com In many reactions, such as the direct amidation of esters, the lanthanum ion coordinates to the carbonyl oxygen of the ester. acs.orgnih.govorganic-chemistry.org This interaction polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by an amine. This activation lowers the energy barrier for the reaction to proceed.

Similarly, in aldol (B89426) reactions, the lanthanum triflate activates the aldehyde component by coordinating with its carbonyl oxygen, facilitating the attack of a silyl (B83357) enol ether. researchgate.net The water-tolerant nature of lanthanide triflates, including La(OTf)₃, allows these reactions to be carried out in aqueous media, which is a significant advantage over many traditional Lewis acids. researchgate.netwikipedia.org

The coordination process is influenced by the hard-soft acid-base theory, which classifies La³⁺ as a hard Lewis acid, favoring interaction with hard bases like oxygen-containing functional groups. acs.org

Following substrate activation, the reaction proceeds through one or more transient species known as catalytic intermediates. In the lanthanum triflate-catalyzed amidation of esters, the coordination of both the ester and the amine to the lanthanum center leads to the formation of an intermediate. This intermediate facilitates the nucleophilic attack of the amine on the activated carbonyl group. Subsequent elimination of an alcohol molecule from this intermediate yields the final amide product and regenerates the catalyst. organic-chemistry.org

In some reactions, the formation of specific intermediates can be inferred from the reaction products. For instance, in the reaction of α-aryl-N-tert-butyl nitrone with ethyl trimethylsilylacetate catalyzed by lanthanum triflate, an unexpected α,β-unsaturated ester is formed, suggesting a unique reaction pathway and a distinct intermediate. researchgate.net The characterization of such intermediates is often challenging due to their transient nature but is crucial for a complete mechanistic understanding.

Reaction Kinetics and Rate Determining Steps

For lanthanum triflate-catalyzed reactions, kinetic analyses can be performed by monitoring the concentration of reactants and products over time, often using techniques like ¹H NMR spectroscopy. In the direct amidation of esters, kinetic studies have demonstrated that the reaction is accelerated under mild conditions (40–60°C) in the presence of La(OTf)₃.

The rate of a catalyzed reaction is influenced by the concentrations of both the substrate and the catalyst. epfl.ch In many cases involving lanthanum triflate, the reaction rate shows a dependence on the catalyst concentration, indicating its involvement in the RDS. researchgate.net The RDS is the step with the highest activation energy barrier. epfl.ch For many Lewis acid-catalyzed reactions, the initial coordination of the substrate to the Lewis acid or the subsequent nucleophilic attack can be the rate-limiting step.

Influence of Lanthanum(III) Coordination Environment

The catalytic activity of lanthanum(III) trifluoromethanesulfonate is not solely dependent on the inherent Lewis acidity of the La³⁺ ion but is also significantly influenced by its coordination environment. This includes the ionic radius of the lanthanum ion and the coordination number and geometry of the catalytic species. acs.orgliverpool.ac.uk

The ionic radius of the lanthanide ion plays a crucial role in determining its catalytic activity. academie-sciences.fr The lanthanide series is characterized by a gradual decrease in ionic radius with increasing atomic number, a phenomenon known as the lanthanide contraction. vedantu.comwikipedia.orgnih.gov Lanthanum, being the first in the series, possesses the largest ionic radius. academie-sciences.frwikipedia.org

Studies comparing the catalytic activity of different lanthanide triflates have shown that the ionic radius can impact reaction rates and selectivity. academie-sciences.fr A larger ionic radius, as seen in La³⁺, can lead to different coordination numbers and geometries compared to smaller lanthanide ions. academie-sciences.frtandfonline.com This variation in the coordination sphere can affect the accessibility of the catalytic site and the manner in which substrates are activated. For instance, in the CO + NO reaction catalyzed by Ln₂CuO₄, the catalytic activity was observed to increase almost linearly with the ionic radius of the rare-earth element. academie-sciences.fr

Table 1: Ionic Radii of Selected Lanthanide Ions (Coordination Number 8)

| Lanthanide Ion | Ionic Radius (Å) |

| La³⁺ | 1.16 |

| Ce³⁺ | 1.14 |

| Pr³⁺ | 1.126 |

| Nd³⁺ | 1.109 |

| Sm³⁺ | 1.079 |

| Eu³⁺ | 1.066 |

| Gd³⁺ | 1.053 |

| Tb³⁺ | 1.040 |

| Dy³⁺ | 1.027 |

| Ho³⁺ | 1.015 |

| Er³⁺ | 1.004 |

| Tm³⁺ | 0.994 |

| Yb³⁺ | 0.985 |

| Lu³⁺ | 0.977 |

This data is provided for illustrative purposes and is based on established trends in lanthanide chemistry. nih.gov

Lanthanide ions are known for their flexible and high coordination numbers, typically ranging from 6 to 12. mdpi.comacs.orgliverpool.ac.uk The coordination number and geometry of the La³⁺ ion in a catalytic complex are determined by the ligands present, including the substrate, solvent molecules, and the triflate counterions. acs.orgliverpool.ac.uk These factors are sterically driven due to the largely electrostatic and non-directional bonding in lanthanide complexes. liverpool.ac.uk

In aqueous solutions, the hydrated La³⁺ ion in triflate salts often adopts a tricapped trigonal prism geometry with nine coordinated water molecules. However, in the presence of other ligands, such as in a methanol (B129727)/ionic liquid mixture, the coordination environment can change significantly. For example, the coordination can shift from a 10-fold bicapped square antiprism to a 12-coordinated icosahedral structure. acs.orgresearchgate.net

The geometry of the coordination sphere dictates the spatial arrangement of the coordinated substrates, which can influence the stereochemical outcome of a reaction. The adaptability of the lanthanum ion's coordination environment allows it to accommodate a wide variety of substrates and facilitate their transformation. acs.org For instance, in lanthanide–glutamate–oxalate coordination polymers, the La(III) ion can be 9-fold coordinated in a distorted tricapped trigonal prismatic geometry. nih.gov Changes in the coordination sphere of lanthanoid complexes with varying ionic radii have been observed, leading to different isostructural groups with coordination numbers of 10, 9, and 8. tandfonline.com This variability in coordination directly impacts the catalytic properties of the complex. nih.gov

Solvent Polarity and Counterion Effects on Reaction Pathways

As a Lewis acid catalyst, La(OTf)₃ functions by coordinating to electron-rich species, such as carbonyl compounds, which activates them towards nucleophilic attack. The solvent plays a crucial role in modulating this interaction. The coordination number of the La³⁺ ion can change depending on the solvent, which in turn affects its catalytic activity. For instance, the hydration number of the lanthanum ion is nine in water, while it is eight in dimethyl sulfoxide (B87167) (DMSO), demonstrating the solvent's direct involvement in the primary coordination sphere.

The polarity of the solvent can dictate the solubility of reactants and the stability of charged intermediates, thereby influencing reaction rates and pathways. Lanthanum(III) trifluoromethanesulfonate is recognized for its remarkable water tolerance, a feature that distinguishes it from many traditional Lewis acids like aluminum chloride (AlCl₃). wikipedia.org This stability in aqueous media allows for reactions to be conducted in water or aqueous solvent mixtures, aligning with the principles of green chemistry. wikipedia.orgresearchgate.net The use of water as a solvent can obviate the need for volatile and often toxic organic solvents. wikipedia.org Beyond water, the catalytic system has been shown to be effective in other green media, such as ionic liquids, which can enhance reaction yields and simplify catalyst recovery. researchgate.net

The trifluoromethanesulfonate (triflate, OTf⁻) anion is a critical component of the catalyst's effectiveness. The triflate ion is the conjugate base of the superacid, trifluoromethanesulfonic acid, making it an exceptionally poor nucleophile and a very weak coordinating counterion. researchgate.net This weak coordination is paramount; it ensures that the lanthanum cation remains highly accessible to coordinate with substrate molecules rather than being deactivated by irreversible complexation with its own counterion. wikipedia.org This contrasts sharply with catalysts like AlCl₃, where the chloride anion can form strong complexes, or lanthanide chlorides, which lack the stability of their triflate counterparts in aqueous environments. wikipedia.org The electron-withdrawing nature of the triflate groups enhances the Lewis acidity of the lanthanum cation, further boosting its catalytic power. researchgate.net

The combination of a hard Lewis acid (La³⁺) with a soft, non-coordinating counterion (OTf⁻) and its compatibility with various solvents allows La(OTf)₃ to maintain high catalytic activity across a broad spectrum of functional groups and reaction conditions. researchgate.netorganic-chemistry.org

Comparative Mechanistic Studies with Other Rare-Earth Triflates

Lanthanum(III) trifluoromethanesulfonate is a member of the broader family of rare-earth (RE) triflates, which includes triflates of scandium (Sc), yttrium (Y), and the other lanthanides (Ln). researchgate.netresearchgate.net While they share a common mechanistic framework as water-tolerant Lewis acids, their catalytic activities can differ significantly due to variations in their fundamental ionic properties. wikipedia.orgresearchgate.net

The primary differentiator among rare-earth triflates is the Lewis acidity of the central metal cation, which is largely a function of its ionic radius. As one moves across the lanthanide series, the ionic radius decreases (the "lanthanide contraction"). A smaller ionic radius leads to a higher charge density, and consequently, greater Lewis acidity. researchgate.net Therefore, triflates of later lanthanides, such as Ytterbium (Yb(OTf)₃), and pseudo-lanthanides, like Scandium (Sc(OTf)₃), possess smaller ionic radii and are thus stronger Lewis acids than La(OTf)₃. researchgate.net

This difference in Lewis acidity directly translates to variations in catalytic efficiency for specific organic transformations.

Aldol Reactions: In the aldol reaction of silyl enol ethers with aldehydes in aqueous solutions, Yb(OTf)₃ often shows remarkable catalytic efficiency, attributed to its higher Lewis acidity. researchgate.netresearchgate.net

Friedel-Crafts Reactions: While La(OTf)₃ is an effective catalyst for Friedel-Crafts acylations and alkylations, the choice of lanthanide can be tailored to the specific substrate. wikipedia.org

Amidation Reactions: La(OTf)₃ has been demonstrated to be a highly effective and selective catalyst for the direct amidation of esters with amines under mild conditions. organic-chemistry.orgacs.org This highlights that the strongest Lewis acid is not always the optimal catalyst; a milder catalyst like La(OTf)₃ can offer superior selectivity for certain transformations. organic-chemistry.org

Cycloaddition Reactions: In a screen for an enantioselective hetero-Diels-Alder reaction, Er(OTf)₃ was identified as the most efficient catalyst among several lanthanide triflates, providing favorable conversion and enantioselectivity where others gave poor results. researchgate.net

The general mechanism involves the coordination of the RE³⁺ ion to a carbonyl or imine functionality, activating it for nucleophilic attack. researchgate.net A key advantage shared by all lanthanide triflates is their recoverability and reusability, often without significant loss of catalytic activity, which is a major advantage over stoichiometric traditional Lewis acids. researchgate.netresearchgate.net

The table below provides a comparative overview of the ionic radii of selected rare-earth elements, which correlates with the Lewis acidity of their corresponding triflate salts.

Table 1: Ionic Radii of Selected Rare-Earth Cations

| Cation | Ionic Radius (pm) for CN=9 |

| La³⁺ | 121.6 |

| Er³⁺ | 103.0 |

| Yb³⁺ | 100.8 |

| Sc³⁺ | 88.5 |

This interactive table allows for sorting by cation or ionic radius.

The following table summarizes the comparative catalytic performance of La(OTf)₃ and other rare-earth triflates in specific reactions, as documented in the literature.

Table 2: Comparative Efficacy of Rare-Earth Triflates in Catalysis

| Reaction Type | Most Effective Catalyst Noted | Reference |

| Direct Amidation of Esters | La(OTf)₃ | organic-chemistry.orgacs.org |

| Aqueous Aldol Reaction | Yb(OTf)₃ | researchgate.netresearchgate.net |

| Hetero-Diels-Alder Reaction | Er(OTf)₃ | researchgate.net |

| Friedel-Crafts Acylation | General (Ln(OTf)₃) | wikipedia.orgresearchgate.net |

This interactive table summarizes findings on catalyst efficacy.

Synthesis Methodologies and Novel Catalyst Design

Established Synthetic Routes for Lanthanum(III) Trifluoromethanesulfonate (B1224126)

The synthesis of Lanthanum(III) trifluoromethanesulfonate, also known as lanthanum triflate, is primarily achieved through several established methods. The most common laboratory and industrial-scale synthesis involves the reaction of lanthanum oxide with trifluoromethanesulfonic acid. wikipedia.org This reaction is typically performed in an aqueous solution, leading to the formation of the hydrated salt, specifically La(H₂O)₉₃. wikipedia.org The general chemical equation for this synthesis is:

La₂O₃ + 6 CF₃SO₃H + 18 H₂O → 2 La(H₂O)₉₃ + 3 H₂O wikipedia.org

To obtain the anhydrous form, the hydrated salt is subjected to heating under a vacuum at temperatures between 180 and 200 °C, which removes the nine water molecules coordinated to the lanthanum ion. wikipedia.org Careful control of the stoichiometric ratio of reactants is crucial to prevent residual acid or unreacted oxide in the final product. Purity can be further enhanced through recrystallization from anhydrous solvents like acetonitrile (B52724) or ethanol.

An alternative, albeit often more expensive, route is through halide metathesis, which involves the reaction of lanthanum chloride with a triflate salt, such as silver triflate. While this method can produce high-purity products, the cost of silver-containing reagents can be a significant drawback.

Interactive Data Table: Comparison of Synthesis Routes for La(OTf)₃

| Synthesis Route | Reactants | Typical Yield | Typical Purity | Advantages | Disadvantages |

| Acid-Oxide Reaction | Lanthanum oxide (La₂O₃), Trifluoromethanesulfonic acid (CF₃SO₃H) | 75-80% | >98% | Cost-effective, scalable. | Requires a dehydration step for the anhydrous form. wikipedia.org |

| Halide Metathesis | Lanthanum chloride (LaCl₃), Silver triflate (AgOTf) | 90-95% | 99.9% | High purity product. | Very high cost of reagents. |

Development of Heterogeneous and Supported Catalytic Systems

While Lanthanum(III) trifluoromethanesulfonate is an effective homogeneous catalyst, significant research has focused on developing heterogeneous and supported versions to improve catalyst separation, recovery, and reusability. rsc.orgresearchgate.net Immobilizing the catalyst onto a solid support combines the high activity of the Lewis acid with the practical advantages of a heterogeneous system. nih.gov These supported catalysts are considered environmentally friendly alternatives to conventional Lewis acids, as they are often stable, easy to handle, and can be used in solvent-free conditions. rsc.orgnih.gov

Silica (B1680970) (SiO₂) is a widely used support material for creating heterogeneous lanthanum catalysts. rsc.orgresearchgate.net The high dispersion of the lanthanum salt on the silica support leads to a larger effective surface area and a greater number of active Lewis acid sites compared to the unsupported catalyst, thereby enhancing its catalytic activity. rsc.org

Researchers have successfully developed silica-supported lanthanum trifluoroacetate (B77799) and trichloroacetate (B1195264) as effective and water-compatible Lewis acid catalysts. rsc.orgnih.gov These materials are synthesized through simple, cost-effective, and environmentally friendly methods and are noted for being non-hygroscopic and moisture-insensitive. rsc.org The successful formation and uniform dispersion of the lanthanum salt on the silica support have been confirmed by various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and energy-dispersive X-ray (EDX) analysis. rsc.orgnih.gov These silica-supported systems have proven to be efficient and reusable catalysts for various organic transformations, such as the synthesis of 2,4,5-triarylimidazoles. rsc.orgnih.gov

Mesoporous materials, particularly MCM-41, have been extensively used as supports for catalysts due to their exceptionally high specific surface areas and uniform pore networks. nih.govredalyc.org The ordered structure of MCM-41 is ideal for immobilizing catalytic species, leading to highly efficient and stable heterogeneous catalysts. nih.gov

In one approach, the surface of MCM-41 is modified, for instance with a Schiff base, and then lanthanum is immobilized onto this functionalized surface. nih.govnih.gov This creates a reusable nanocatalyst, La-Schiff base@MCM-41, which demonstrates good stability and can be easily recovered and reused multiple times without a significant drop in catalytic activity. nih.govnih.gov Such catalysts have been successfully applied in the synthesis of 5-substituted 1H-tetrazoles. nih.gov The high surface area of the MCM-41 support (e.g., 452.58 m²/g for La-Schiff base@MCM-41) is a key factor in its catalytic effectiveness. nih.gov Other work has involved supporting binary caesium-lanthanum oxides on MCM-41 to create stable, basic heterogeneous catalysts that are reusable after high-temperature regeneration. capes.gov.br

Interactive Data Table: Overview of Supported Lanthanum Catalyst Systems

| Support Material | Catalyst System | Key Characteristics | Example Application |

| Silica (SiO₂) | La(OCOCF₃)₃/SiO₂ | High dispersion, increased surface area, water compatible, reusable. rsc.org | Synthesis of 2,4,5-triarylimidazoles. rsc.orgnih.gov |

| MCM-41 | La-Schiff base@MCM-41 | High specific surface area, stable, reusable nanocatalyst. nih.govnih.gov | Synthesis of 5-substituted 1H-tetrazoles. nih.gov |

| Graphene Oxide | La(OTf)₂-grafted-GO | Multifunctional, uniform active sites, highly reusable. acs.org | One-pot synthesis of bis(pyrazolyl)methanes. acs.org |

Strategies for Catalyst Recyclability and Sustainability

A significant advantage of Lanthanum(III) trifluoromethanesulfonate and its derivatives is their potential for recyclability, which aligns with the principles of green chemistry. wikipedia.orgnih.gov The water stability of lanthanide triflates is a key property that facilitates their recovery and reuse. wikipedia.orgresearchgate.net

For homogeneous reactions using unsupported La(OTf)₃, the catalyst can often be recovered after the reaction by a simple aqueous extraction. The catalyst is washed from the reaction mixture with water and can then be re-isolated by dehydration. Industrial processes have reported successful reuse for 5–7 cycles before a significant decline in activity is observed.

The development of heterogeneous supported catalysts represents a major strategy for enhancing recyclability and sustainability. bohrium.com By immobilizing the lanthanum catalyst on a solid support like silica, MCM-41, or graphene oxide, the catalyst can be easily separated from the reaction mixture by physical means such as filtration or centrifugation. nih.govacs.org This straightforward work-up procedure avoids complex extractions and minimizes solvent waste. researchgate.net

Several studies have demonstrated the robust reusability of these heterogeneous systems:

La(OTf)₃ used in the synthesis of xanthenediones was shown to be recyclable. bohrium.com

A lanthanum-Schiff base complex supported on MCM-41 was reused up to six times without a significant loss of its catalytic function. nih.gov

Lanthanum triflate immobilized on amine-grafted graphene oxide was recovered and reused nine times, with its structure remaining intact. acs.org

These strategies not only make the catalytic process more economical but also reduce the environmental impact by minimizing catalyst waste. wikipedia.orgorganic-chemistry.org

Interdisciplinary Research Applications

Contributions to Advanced Materials Science

Lanthanum(III) trifluoromethanesulfonate (B1224126), a salt of the rare-earth metal lanthanum, is a versatile compound that has found significant applications in materials science. chemimpex.com Its utility stems from its properties as a water-tolerant Lewis acid, enabling it to catalyze a wide range of chemical transformations. wikipedia.org This compound is instrumental in the synthesis of advanced materials, contributing to enhanced thermal stability and mechanical properties in products like ceramics and glass. chemimpex.com

Catalytic Roles in Polymerization Chemistry

As a potent Lewis acid catalyst, Lanthanum(III) trifluoromethanesulfonate is utilized in various polymerization reactions. It is particularly noted for its role in polymer synthesis. The compound's catalytic activity is evident in ring-opening cationic polymerization processes, such as that of 1,3,5-trioxane, which is used to create high-molecular-weight polymers. rsc.org In such reactions, the catalyst facilitates the opening of the monomer ring, initiating the polymerization cascade that leads to the formation of long polymer chains. rsc.org This method can suppress the formation of undesirable cyclic oligomers, leading to polymers with high crystallinity. rsc.org

Beyond polymerization, its catalytic prowess extends to other organic syntheses that produce building blocks for complex molecules. It effectively catalyzes the direct amidation of esters with amines under mild conditions to form a variety of amides, which are crucial in pharmaceuticals and organic materials. acs.orgnih.gov This process is highly selective and efficient. acs.org Similarly, it is used in the three-component condensation reaction to synthesize xanthenediones. tandfonline.com

Enhancement of Ceramic and Glass Properties

In the field of material science, Lanthanum(III) trifluoromethanesulfonate is used in the synthesis of specialized ceramics and glass. chemimpex.com Its incorporation into these materials is designed to improve key physical characteristics. chemimpex.com Specifically, the addition of the lanthanum compound can enhance the thermal stability and mechanical properties of the final ceramic or glass products, making them suitable for high-performance applications. chemimpex.com

Fabrication of Electronic Device Components

The electronics industry employs Lanthanum(III) trifluoromethanesulfonate in the manufacturing of various components. chemimpex.com It is used in the fabrication of high-performance capacitors, where it helps improve efficiency and contributes to the ongoing trend of device miniaturization. chemimpex.com The compound's stability and solubility in different solvents make it a versatile ingredient in diverse electronic formulations. chemimpex.com Furthermore, ultra-high purity grades of Lanthanum(III) trifluoromethanesulfonate are required for applications in dye-sensitized solar cells, where it is a component of the electrolyte.

Research into advanced battery technology has also explored related compounds. For instance, aluminum trifluoromethanesulfonate has been investigated as a non-corrosive electrolyte for rechargeable aluminum-ion batteries. escholarship.orgbohrium.com In a similar vein, lanthanum nitrate (B79036) has been used as an electrolyte additive to stabilize the surface of lithium anodes in lithium-sulfur batteries, improving their cycle stability. acs.orgnih.gov

Environmental Applications and Remediation Technologies

The unique chemical properties of Lanthanum(III) trifluoromethanesulfonate make it a candidate for environmental applications, particularly in water treatment. chemimpex.com As a water-stable Lewis acid, it can function in aqueous environments, which is a critical requirement for remediation technologies. wikipedia.org

Advanced Processes for Wastewater Treatment

Lanthanum(III) trifluoromethanesulfonate is explored for its potential in advanced wastewater treatment processes designed to effectively remove contaminants. chemimpex.com The lanthanum ion (La³⁺) itself has a high affinity for certain pollutants, particularly inorganic anions. Lanthanum-based materials have proven effective in adsorbing contaminants such as arsenic and fluoride (B91410) from water. researchgate.net The primary mechanisms for removal include ligand exchange, surface complexation, and electrostatic attraction. researchgate.net The use of lanthanide triflates as recyclable, water-tolerant catalysts represents a green chemistry approach, avoiding the need for organic solvents. wikipedia.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Mechanistic Confirmation

Density Functional Theory (DFT) has proven to be a powerful method for corroborating and predicting the mechanistic pathways of reactions catalyzed by Lanthanum(III) trifluoromethanesulfonate (B1224126). By modeling the potential energy surfaces of reaction intermediates and transition states, researchers can gain a detailed understanding of the catalytic cycle.

A notable application of DFT in this context is the elucidation of the reaction mechanism for the synthesis of xanthenediones. researchgate.net Through calculations at the M062x/def2-SVP level of theory in the gas phase, the proposed mechanism for the three-component condensation reaction of dimedone and various aldehydes, catalyzed by lanthanum triflate, has been confirmed. researchgate.netpnnl.gov These theoretical studies provide a step-by-step visualization of the reaction, from the initial coordination of the reactants to the final product formation, validating the proposed sequence of events.

Furthermore, DFT has been employed to investigate the mechanism of direct amidation of esters with amines, a reaction for which Lanthanum(III) trifluoromethanesulfonate is an effective catalyst. nih.govdntb.gov.ua Computational studies have detailed the reaction mechanism of ynamide-mediated condensation of carboxylic acids with amines to produce amides, which sheds light on the reactivity patterns and the crucial role of the catalyst. dntb.gov.ua Similarly, the mechanism for the synthesis of ureas from protected amines has been explored using DFT, identifying key intermediates and transition states in the process. researchgate.net

Electronic Structure Analysis: Bond Order and Reactivity Prediction

The electronic structure of a catalyst and its interaction with substrates are fundamental to its reactivity. Computational methods, particularly those that analyze the electronic distribution, such as Natural Bond Orbital (NBO) analysis, are instrumental in understanding and predicting the catalytic behavior of Lanthanum(III) trifluoromethanesulfonate.

While specific bond order analyses for Lanthanum(III) trifluoromethanesulfonate-catalyzed reactions are not extensively detailed in the available literature, the principles of such analyses are well-established. Bond order is a measure of the number of chemical bonds between two atoms and can be calculated using quantum chemical methods. A lower bond order in a substrate upon coordination to the lanthanum center would indicate a weakening of that bond, making it more susceptible to cleavage and thus more reactive.

For instance, in the context of Lewis acid catalysis, the coordination of a carbonyl group to the La³⁺ ion would be expected to decrease the bond order of the C=O bond, thereby increasing its electrophilicity and susceptibility to nucleophilic attack. NBO analysis can quantify the charge transfer from the substrate's donor orbitals to the metal's acceptor orbitals, providing a quantitative measure of the Lewis acid-base interaction strength. This information is crucial for predicting how the catalyst will influence the reactivity of different functional groups.

Bridging Empirical Reactivity with Theoretical Models

A key objective of computational chemistry is to develop theoretical models that not only explain but also predict experimental observations. In the study of Lanthanum(III) trifluoromethanesulfonate catalysis, a significant effort has been made to bridge the gap between empirical reactivity data and theoretical predictions.

A compelling example of this synergy is found in the computational investigation of the cleavage of etheric C-O bonds catalyzed by a series of lanthanide triflates, including La(OTf)₃. pnnl.gov Using DFT calculations at the B3LYP level of theory, researchers have elucidated the reaction pathway, which involves a proton transfer from a C-H bond to the etheric oxygen, facilitated by the weakening of the C-O bond upon coordination to the lanthanide ion. pnnl.gov

The theoretical calculations predicted that the activation energy for this process decreases as the ionic radius of the lanthanide decreases, which is in agreement with experimental observations of enhanced electrophilicity and reactivity for smaller lanthanide ions. pnnl.gov Furthermore, for the Yb(OTf)₃-catalyzed ring opening of 1-methyl-d3-butyl phenyl ether, the computed primary kinetic isotope effect was 2.4, which showed excellent agreement with the experimentally determined value of 2.7. pnnl.gov This strong correlation between the theoretical model and empirical data provides robust confirmation of the proposed mechanism.

The following table summarizes the comparison between computed and experimental data for the ether cleavage reaction, highlighting the predictive power of the theoretical models.

| Parameter | Computational Prediction | Experimental Observation |

| Reaction Pathway | C-H to O-H proton transfer with concerted C-O bond weakening. | Supported by kinetic data and product analysis. |

| Effect of Ionic Radius | Decreased activation energy with smaller lanthanide ionic radius. | Increased reactivity with smaller lanthanide ions. |

| Kinetic Isotope Effect (Yb(OTf)₃) | 2.4 | 2.7 |

This successful integration of computational and experimental work not only validates the theoretical approach but also provides a framework for predicting the catalytic behavior of Lanthanum(III) trifluoromethanesulfonate and other lanthanide catalysts in related reactions.

Computational Modeling of Lanthanum(III) Coordination Spheres

The coordination environment of the lanthanum ion in Lanthanum(III) trifluoromethanesulfonate is a critical determinant of its catalytic activity. Computational modeling, often in conjunction with experimental techniques like Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, has provided detailed insights into the geometry and dynamic nature of the lanthanum coordination sphere.

Experimental studies have shown that in its hydrated form, the La³⁺ ion in triflate salts typically adopts a tricapped trigonal prism geometry, being coordinated to nine water molecules. organic-chemistry.org This has been corroborated by computational studies.

Ab initio molecular dynamics (AIMD) simulations of lanthanide aqua ions, including La³⁺, have revealed a dynamic and symmetrically disordered first coordination shell. wisc.edu This means that the coordination geometry is not static but rather fluctuates, which can have important implications for substrate binding and exchange.

The composition of the coordination sphere is also highly dependent on the solvent environment. Molecular dynamics simulations of Lanthanum(III) nitrate (B79036) in methanol (B129727) (MeOH) and ethylammonium (B1618946) nitrate (EAN) mixtures have shown a remarkable adaptability of the La³⁺ coordination structure. In pure methanol, a 10-fold bicapped square antiprism geometry is observed, where the nitrate anions act as monodentate ligands. As the concentration of the ionic liquid EAN increases, methanol molecules are progressively replaced by nitrate anions, leading to a 12-coordinated icosahedral structure in pure EAN, with nitrate anions binding in both mono- and bidentate modes.

Computational studies have also explored the coordination of La³⁺ with other ligands, such as perfluorinated β-diketones, where various coordination numbers have been tested to determine the most stable complexes. These studies highlight the flexibility of the lanthanum coordination sphere and its ability to accommodate different ligands and geometries, a key feature contributing to its broad catalytic utility.

The table below summarizes the different coordination geometries and numbers observed for the Lanthanum(III) ion in various environments.

| Environment | Coordination Number | Coordination Geometry | Method of Determination |

| Hydrated Triflate Salt | 9 | Tricapped Trigonal Prism | EXAFS & Computational Modeling organic-chemistry.org |

| Aqueous Solution | Dynamic | Symmetrically Disordered | Ab Initio Molecular Dynamics wisc.edu |

| Pure Methanol (with nitrate) | 10 | Bicapped Square Antiprism | Molecular Dynamics |

| Pure Ethylammonium Nitrate | 12 | Icosahedral | Molecular Dynamics |

These detailed computational models of the coordination sphere are crucial for understanding how substrates interact with the catalyst and for designing new catalytic systems with enhanced activity and selectivity.

Future Research Trajectories and Emerging Opportunities

Innovations in Catalytic Asymmetric Synthesis

The development of stereoselective synthetic methods is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. While Lanthanum(III) trifluoromethanesulfonate (B1224126) itself is achiral, its future lies in its combination with chiral ligands to create powerful asymmetric catalytic systems. The Lewis acidic lanthanum center can coordinate with both a chiral ligand and a substrate, creating a chiral environment that directs the stereochemical outcome of a reaction.

Emerging research focuses on designing and screening novel chiral ligands that can work in concert with La(OTf)₃. These efforts are aimed at achieving high enantiomeric or diastereomeric excess in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Key areas of innovation include:

Asymmetric Aldol (B89426) and Michael Additions: These reactions are fundamental for constructing complex molecular skeletons. Research is moving towards developing La(OTf)₃-based systems with chiral ligands, such as chiral crown ethers, to catalyze these reactions in aqueous media, affording specific enantiomers of the products. wikipedia.orgnih.gov